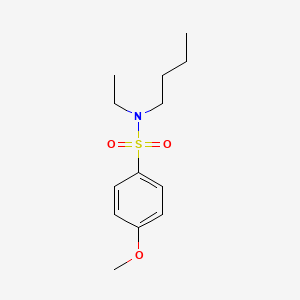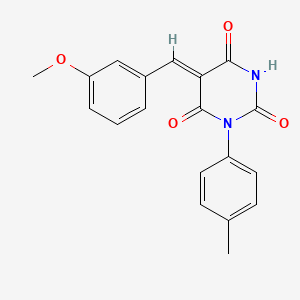
5-(3-methoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Vue d'ensemble
Description
This chemical compound is part of a class of compounds known for their diverse biological and pharmacological activities. The structural features of this compound, specifically the pyrimidinetrione core flanked by methoxybenzylidene and methylphenyl groups, suggest it may have interesting chemical and physical properties worthy of detailed study.
Synthesis Analysis
The synthesis of similar pyrimidinetrione derivatives involves multicomponent reactions, providing efficient pathways to generate these compounds with high atom economy and minimal waste. For example, the synthesis of Schiff bases, including similar structural motifs, involves reactions with aldehydes and ketones, pointing towards potential synthetic routes for the compound (Hassan et al., 2014).
Molecular Structure Analysis
The molecular structure and crystal packing of related compounds are often characterized by N-H...N and N-H...O hydrogen bonds, forming stable molecular arrangements. This type of interaction could be expected in the structure of “5-(3-methoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione”, contributing to its solid-state stability and potentially affecting its reactivity and physical properties (Trilleras et al., 2009).
Chemical Reactions and Properties
Compounds with the pyrimidinetrione backbone participate in a variety of chemical reactions, including Schiff base formation and multicomponent reactions, which are crucial for further functionalization and the synthesis of derivatives with targeted properties. These reactions underscore the compound's versatility in synthetic chemistry (Zhu & Qiu, 2011).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, are influenced by their molecular structure, particularly the nature and positioning of substituents on the pyrimidinetrione ring. These properties are essential for determining the compound's suitability for various applications, including its behavior in biological systems (Nagarajaiah & Begum, 2015).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are determined by the electronic structure of the compound. Studies on similar compounds reveal the influence of substituents on these properties, guiding the synthesis of derivatives with desired reactivity patterns (Agarkov et al., 2023).
Applications De Recherche Scientifique
Synthesis and Characterization
This compound is synthesized and characterized in the context of exploring its structural properties and potential as a precursor for further chemical modifications. Studies have delved into the synthesis of novel pyrimidine derivatives, including the target compound, to evaluate their structural integrity and potential for further applications in medicinal chemistry and material science. The focus has been on the development of efficient synthesis methods and the comprehensive characterization of these compounds using various analytical techniques (Hassan et al., 2014).
Antimicrobial and Antifungal Activities
Research has also been conducted to assess the antimicrobial and antifungal capabilities of pyrimidine derivatives. These studies aim to identify novel agents that could potentially treat various bacterial and fungal infections. The synthesized compounds, including variations of the target molecule, have been tested against a range of microbial strains to evaluate their efficacy and potency as antimicrobial and antifungal agents (Al-Sanea et al., 2015), (Abu‐Hashem et al., 2020).
Anticancer Activity
The potential anticancer activity of pyrimidine derivatives, including the subject compound, has been a significant area of interest. By synthesizing and testing various derivatives for their cytotoxic effects against cancer cell lines, researchers aim to discover new therapeutic agents for cancer treatment. These efforts include evaluating the compounds' ability to inhibit the proliferation of cancer cells and understanding their mechanism of action at the molecular level (Roth et al., 1989), (Hocková et al., 2003).
Cardiovascular Applications
Additionally, the cardiovascular effects of pyrimidine derivatives, including the modulation of blood pressure and potential antihypertensive properties, have been explored. By studying the interaction of these compounds with various biological targets, such as calcium channels, researchers aim to uncover new treatments for hypertension and related cardiovascular disorders (Irshad et al., 2021).
Propriétés
IUPAC Name |
(5Z)-5-[(3-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12-6-8-14(9-7-12)21-18(23)16(17(22)20-19(21)24)11-13-4-3-5-15(10-13)25-2/h3-11H,1-2H3,(H,20,22,24)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMHGXKUPAOJJV-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OC)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)OC)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(3-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[8-(acetyloxy)bicyclo[3.2.1]oct-2-yl]-1-methylpiperidinium iodide](/img/structure/B4623406.png)
![5-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4623412.png)

![methyl 2-{[(1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4623414.png)

![N-(5-chloro-2-methylphenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4623428.png)

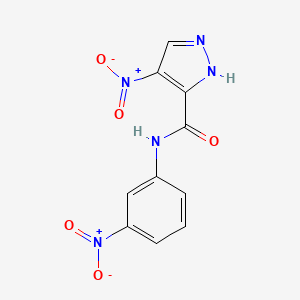
![5-{[(3-isopropoxypropyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4623457.png)
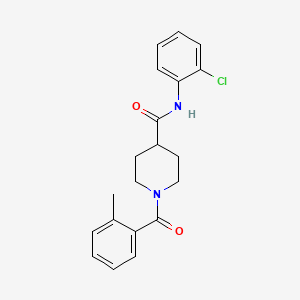
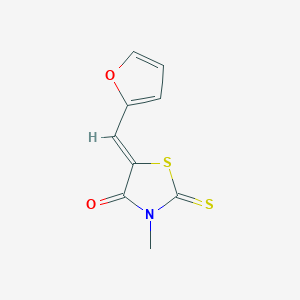
![4-[({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B4623477.png)
![N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4623479.png)
